molecular formula C21H22FNO4S B2489399 (3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704632-68-7

(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2489399
CAS No.: 1704632-68-7
M. Wt: 403.47
InChI Key: HVYCLMIOVZKTNR-UHFFFAOYSA-N
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Description

The compound "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)methanone" is an intricate organic molecule that exhibits unique chemical and biological properties Structurally, it comprises a complex arrangement of phenyl rings, a fluorine atom, and a methylsulfonyl group, alongside a bicyclic azabicyclo[321]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can be achieved through a multistep synthetic route involving several key reactions:

  • Formation of the fluorophenoxyphenyl moiety: The initial step involves the nucleophilic substitution reaction between 4-fluorophenol and an appropriate phenyl halide to form the 4-fluorophenoxyphenyl intermediate.

  • Preparation of the azabicyclo[3.2.1]octane system: This step includes the synthesis of the azabicyclo[3.2.1]octane ring system through a series of cyclization and substitution reactions starting from suitable amine precursors.

  • Coupling reactions: The final coupling of the 4-fluorophenoxyphenyl intermediate with the azabicyclo[3.2.1]octane system involves the use of coupling reagents, such as carbodiimides, to form the desired methanone linkage.

Industrial Production Methods

For industrial-scale production, the synthesis would typically involve optimizing the reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry techniques and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be subjected to oxidation reactions, where reagents such as peroxides or oxygen can convert certain functional groups within the molecule to higher oxidation states.

  • Reduction: Reduction reactions involving reagents like hydrogen gas or metal hydrides can reduce certain functionalities, potentially altering the compound's biological activity.

  • Substitution: The molecule can participate in nucleophilic or electrophilic substitution reactions, where certain substituents can be replaced by other groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an appropriate solvent can facilitate these reactions.

  • Substitution: Reagents such as alkyl halides, nitrates, or sulfonates can be used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products from these reactions will depend on the specific functional groups targeted and the conditions employed. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop innovative synthetic methodologies.

Biology

The compound may exhibit bioactivity, making it a valuable candidate for studying biochemical pathways and interactions. Its potential as a ligand for receptor binding or enzyme inhibition can be explored in various biological assays.

Medicine

The unique structural features of this compound could make it a promising candidate for drug development. Its ability to interact with specific biological targets may lead to the discovery of new therapeutic agents for treating diseases.

Industry

In industry, this compound can be utilized in the production of specialized materials, such as advanced polymers or catalysts. Its unique reactivity and stability under various conditions make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound's unique structural features enable it to fit into the active sites of these targets, modulating their activity and resulting in various biological effects.

Molecular Targets and Pathways

  • Receptors: The compound may bind to certain receptors, altering their conformation and signaling pathways.

  • Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic processes.

  • Nucleic acids: The compound may interact with DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Compared to other similar compounds, "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" stands out due to its unique combination of structural features and reactivity.

List of Similar Compounds

  • (3-(4-chlorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

  • (3-(4-bromophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

  • (3-(4-iodophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

These compounds share similar core structures but differ in the substituents on the phenyl rings, which can significantly impact their chemical reactivity and biological activity.

This detailed analysis provides a comprehensive overview of the compound "this compound," highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4S/c1-28(25,26)20-12-16-7-8-17(13-20)23(16)21(24)14-3-2-4-19(11-14)27-18-9-5-15(22)6-10-18/h2-6,9-11,16-17,20H,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYCLMIOVZKTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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